

# "Selectivity profiling of PROTAC PTPN2 degrader-2 TFA against other phosphatases"

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Compound of Interest

Compound Name: PROTAC PTPN2 degrader-2 TFA

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# Selectivity Profile of PROTAC PTPN2 Degrader-2 TFA: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selectivity of **PROTAC PTPN2 degrader-2 TFA** against other phosphatases, supported by experimental data and detailed protocols.

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of targeting proteins for degradation.[1] For protein tyrosine phosphatases (PTPs), which have been traditionally challenging to drug due to conserved active sites, PROTACs offer a promising approach to achieve high selectivity.[2][3] This guide focuses on the selectivity of **PROTAC PTPN2 degrader-2 TFA**, a bifunctional molecule designed to recruit the E3 ubiquitin ligase machinery to the protein tyrosine phosphatase non-receptor type 2 (PTPN2) for its subsequent degradation.[4]

## Comparative Selectivity Against a Panel of Phosphatases

While specific quantitative data for "PROTAC PTPN2 degrader-2 TFA" is not publicly available, the following table represents a typical selectivity profile for a potent PTPN2 degrader, exemplified by a similar compound, Cmpd-1, a PTPN2/N1 dual degrader.[5] This data, presented for illustrative purposes, highlights the high selectivity of such compounds for PTPN2 and its close homolog PTPN1 over other phosphatases.



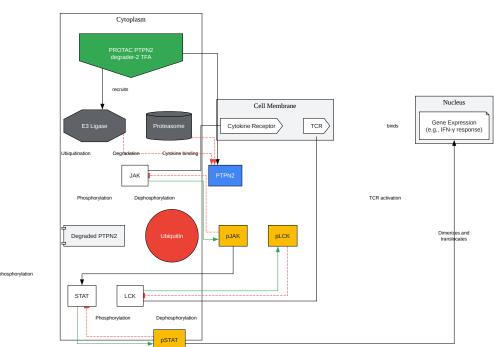
| Phosphatase               | EC50 (μM) |
|---------------------------|-----------|
| PTPN2                     | 0.0151    |
| PTP1B                     | 0.02742   |
| DSUP1                     | >10       |
| PP1a                      | >10       |
| VHR                       | >10       |
| MKP5                      | >10       |
| and 10 other phosphatases | >10       |

Table 1: Representative selectivity profile of a PTPN2 degrader (Cmpd-1) against a panel of 16 phosphatases. Data from a biochemical assay demonstrates high potency and selectivity for PTPN2 and PTPN1.[5]

## PTPN2 Signaling Pathway and PROTAC Mechanism of Action

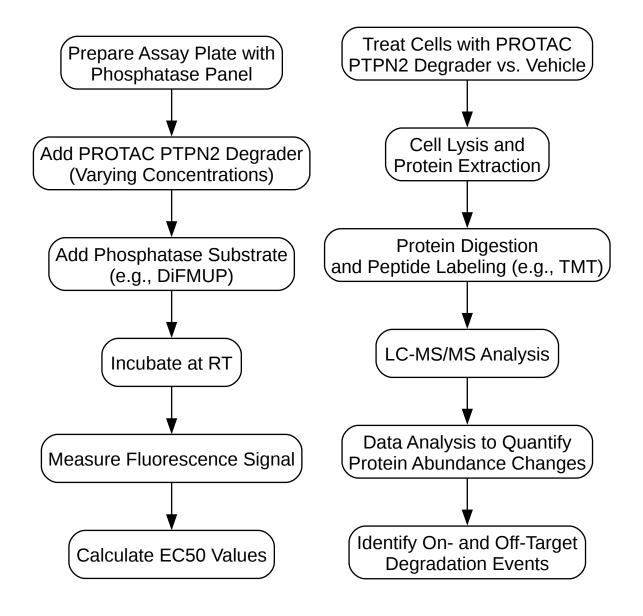
PTPN2 is a key negative regulator in multiple signaling pathways, including those involving Janus kinases (JAKs) and signal transducers and activators of transcription (STATs), as well as the T-cell receptor (TCR).[6][7] By dephosphorylating key signaling molecules, PTPN2 dampens immune responses.[3] The degradation of PTPN2 by a PROTAC is expected to enhance these signaling pathways, leading to increased immune activation.





activates Phosphorylation Dephosphorylation





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